molecular formula C16H15N3 B5457095 4-methyl-N-(2-methylphenyl)phthalazin-1-amine

4-methyl-N-(2-methylphenyl)phthalazin-1-amine

Cat. No.: B5457095
M. Wt: 249.31 g/mol
InChI Key: VWBHFODMESHHBK-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic nitrogen-containing heterocycles known for their significant biological and pharmacological activities. This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, making it a valuable molecule in various scientific research fields .

Preparation Methods

The synthesis of 4-methyl-N-(2-methylphenyl)phthalazin-1-amine involves several steps. One common method includes the reaction of 4-methylphthalazin-1(2H)-one with 2-methylphenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use automated systems to ensure consistent quality and purity of the final product .

Scientific Research Applications

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine has a wide range of scientific research applications:

Biological Activity

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a phthalazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_{2}, with a molecular weight of approximately 212.25 g/mol. The compound features a phthalazine ring system, which is known for its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential of phthalazine derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .

A study evaluating a series of phthalazine derivatives reported that certain modifications enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of DNA synthesis and repair processes, thereby inducing programmed cell death .

Antimicrobial Activity

Phthalazine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains. A comparative analysis of similar compounds demonstrated significant antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the fight against antibiotic resistance .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.
  • Protein Interaction : The compound may interfere with protein-protein interactions critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that phthalazine derivatives can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Anticancer Screening : A study conducted on various phthalazine derivatives indicated that those with electron-donating groups displayed enhanced anticancer properties due to increased affinity for topoisomerase enzymes. This was evidenced by reduced viability in treated cancer cell lines compared to controls .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant inhibition against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Analysis

CompoundStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerate (inhibits topoisomerases)Effective against Pseudomonas aeruginosa
Related Phthalazine DerivativeStructureHigh (potent against multiple cancer lines)Limited

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)phthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-11-7-3-6-10-15(11)17-16-14-9-5-4-8-13(14)12(2)18-19-16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBHFODMESHHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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